![molecular formula C14H12N2O B7557807 3-[(4-Hydroxyanilino)methyl]benzonitrile](/img/structure/B7557807.png)
3-[(4-Hydroxyanilino)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Hydroxyanilino)methyl]benzonitrile, also known as ABT-263, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to a class of drugs known as BH3 mimetics, which target the anti-apoptotic proteins in cancer cells and induce apoptosis, or programmed cell death. In
Mechanism of Action
3-[(4-Hydroxyanilino)methyl]benzonitrile works by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells. These proteins prevent apoptosis by binding to and sequestering pro-apoptotic proteins such as Bim, Bad, and Puma. By inhibiting the anti-apoptotic proteins, 3-[(4-Hydroxyanilino)methyl]benzonitrile releases the pro-apoptotic proteins, which then induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(4-Hydroxyanilino)methyl]benzonitrile has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to inhibit tumor growth and metastasis in animal models. However, 3-[(4-Hydroxyanilino)methyl]benzonitrile has also been shown to have off-target effects, such as thrombocytopenia, which limits its clinical use.
Advantages and Limitations for Lab Experiments
3-[(4-Hydroxyanilino)methyl]benzonitrile is a useful tool for studying the role of anti-apoptotic proteins in cancer cells. It can be used to investigate the mechanism of action of these proteins and to identify potential therapeutic targets. However, 3-[(4-Hydroxyanilino)methyl]benzonitrile has limitations in terms of its specificity and off-target effects, which must be taken into consideration when interpreting results.
Future Directions
Future research on 3-[(4-Hydroxyanilino)methyl]benzonitrile should focus on developing more specific BH3 mimetics with fewer off-target effects. In addition, research should be conducted to identify biomarkers that can predict response to 3-[(4-Hydroxyanilino)methyl]benzonitrile and to develop strategies to overcome resistance to the drug. Finally, clinical trials should be conducted to evaluate the safety and efficacy of 3-[(4-Hydroxyanilino)methyl]benzonitrile in combination with other chemotherapeutic agents for the treatment of cancer.
Synthesis Methods
The synthesis of 3-[(4-Hydroxyanilino)methyl]benzonitrile involves several steps, starting with the reaction of 4-bromo-2-fluorobenzonitrile with 4-hydroxyaniline to form 3-[(4-Hydroxyanilino)methyl]benzonitrile. The reaction is carried out in the presence of a base and a catalyst, such as palladium on carbon or copper iodide. The product is then purified by column chromatography to obtain pure 3-[(4-Hydroxyanilino)methyl]benzonitrile.
Scientific Research Applications
3-[(4-Hydroxyanilino)methyl]benzonitrile has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In preclinical studies, 3-[(4-Hydroxyanilino)methyl]benzonitrile has demonstrated efficacy as a single agent and in combination with other chemotherapeutic agents. Clinical trials have also been conducted to evaluate the safety and efficacy of 3-[(4-Hydroxyanilino)methyl]benzonitrile in patients with various types of cancer.
properties
IUPAC Name |
3-[(4-hydroxyanilino)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-9-11-2-1-3-12(8-11)10-16-13-4-6-14(17)7-5-13/h1-8,16-17H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHYFDABVIJXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CNC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Hydroxyanilino)methyl]benzonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.